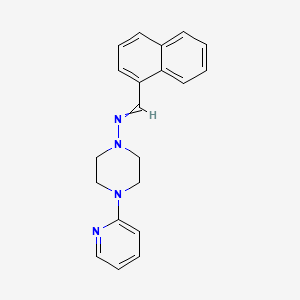

N-(1-naphthylmethylene)-4-(2-pyridinyl)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-naphthylmethylene)-4-(2-pyridinyl)-1-piperazinamine, also known as 1-NPN, is a fluorescent probe that is widely used in biochemical and physiological research. It is a small molecule that can be easily synthesized and has been extensively studied for its ability to bind to proteins and other biomolecules. In

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

- N-1-Naphthyl-3-oxobutanamide, a compound structurally related to N-(1-naphthylmethylene)-4-(2-pyridinyl)-1-piperazinamine, has been utilized in the synthesis of various heterocyclic compounds. These include nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. These syntheses involve reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents, highlighting the versatility of naphthyl-based compounds in organic synthesis (Hussein et al., 2009).

Carbonylation Reactions

- N-(2-Pyridinyl)piperazines, which share a similar pyridinyl and piperazine structure with the compound of interest, have been used in rhodium-catalyzed carbonylation reactions. These reactions involve dehydrogenation and carbonylation at a C−H bond, demonstrating the potential of these compounds in complex organic transformations (Ishii et al., 1997).

Molecular Interaction Studies

- Similar compounds have been studied for their molecular interactions, such as with the CB1 cannabinoid receptor. These studies provide insights into the structural and conformational aspects that influence receptor binding, which is crucial in the design of pharmaceutical agents (Shim et al., 2002).

Fluorescence Detection

- Naphthalimide–piperazine–pyridine-based compounds have been developed as polystyrene solid-phase fluorescent sensors for detecting Hg(ii) ions. Their ability to detect heavy metals through fluorescence highlights their potential in environmental monitoring and analytical chemistry (Liu et al., 2020).

Coordination Chemistry

- Piperazine-derived ligands, similar in structure to the compound , have been used in the synthesis of coordination polymer materials. These materials exhibit interesting structural dynamics and potential for use in materials science, showcasing the application of such compounds in the development of new materials (Hawes et al., 2016).

Proton Transfer Studies

- Studies on compounds like N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine, which share structural similarities, provide insights into proton transfer mechanisms in the crystalline state. This is crucial for understanding the behavior of molecular materials in various states (Inabe et al., 1994).

Polymer Synthesis

- Compounds derived from 1-naphthols and cycloimines, including piperidine derivatives, have been used to synthesize fused-ring naphthoxazine resins. These findings contribute to the development of new polymeric materials with potential applications in various industries (Arza et al., 2017).

Eigenschaften

IUPAC Name |

1-naphthalen-1-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4/c1-2-9-19-17(6-1)7-5-8-18(19)16-22-24-14-12-23(13-15-24)20-10-3-4-11-21-20/h1-11,16H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOQIFPIIVOWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)

![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)

![1-[5-(1H-1,2,3-benzotriazol-1-yl)-2,2-dimethyl-5-oxopentanoyl]-1H-1,2,3-benzotriazole](/img/structure/B5572881.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572891.png)